molecular formula C18H16N2O5 B2534800 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-6,7-dimethoxy-1,4-dihydroquinazolin-4-one CAS No. 1424481-47-9

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-6,7-dimethoxy-1,4-dihydroquinazolin-4-one

Cat. No.: B2534800
CAS No.: 1424481-47-9
M. Wt: 340.335
InChI Key: CIGLTRPBTSCKNG-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-6,7-dimethoxy-1,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound features a unique structure that includes a benzodioxin ring fused with a quinazolinone core, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-6,7-dimethoxy-1,4-dihydroquinazolin-4-one typically involves multiple steps. One common method starts with the preparation of the benzodioxin ring, which can be synthesized from 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid . This intermediate is then reacted with appropriate reagents to form the final quinazolinone structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-6,7-dimethoxy-1,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.

    Reduction: Reduction reactions can modify the quinazolinone core, potentially leading to different pharmacological properties.

    Substitution: Substitution reactions, especially on the benzodioxin ring, can introduce new functional groups, altering the compound’s reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while substitution can introduce alkyl or aryl groups.

Scientific Research Applications

2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-6,7-dimethoxy-1,4-dihydroquinazolin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-6,7-dimethoxy-1,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets. This compound can bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,3-Dihydro-1,4-benzodioxin-5-yl)-6,7-dimethoxy-1,4-dihydroquinazolin-4-one apart from similar compounds is its unique combination of the benzodioxin ring and the quinazolinone core. This structure provides distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-5-yl)-6,7-dimethoxy-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5/c1-22-14-8-11-12(9-15(14)23-2)19-17(20-18(11)21)10-4-3-5-13-16(10)25-7-6-24-13/h3-5,8-9H,6-7H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIGLTRPBTSCKNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)NC(=N2)C3=C4C(=CC=C3)OCCO4)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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